3-(Bromomethyl)-1,1-difluorocyclohexane
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Description
3-(Bromomethyl)-1,1-difluorocyclohexane is a useful research compound. Its molecular formula is C7H11BrF2 and its molecular weight is 213.066. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis and Properties
- 1,1-Difluorocyclohexanes, which include compounds like 3-(Bromomethyl)-1,1-difluorocyclohexane, have been studied for their conformational properties using nuclear magnetic resonance spectroscopy. This research has helped in understanding the rates of ring inversion and conformational equilibria in these compounds (Spassov et al., 1967).
Synthetic Applications
- Highly substituted cyclohexanes, including derivatives of this compound, have been synthesized and studied. These compounds are valuable for their proximity effects, which strongly influence their reactivity and provide pathways to a variety of synthetic applications (Hofmann et al., 2006).
Organometallic Chemistry
- In the field of organometallic chemistry, compounds like this compound are used in reactions involving organosilicon and organogermanium dihalides. These reactions lead to the formation of complex organic structures, demonstrating the utility of such compounds in advanced synthetic chemistry (Mazerolles & Laurent, 1991).
Coordination Chemistry
- The coordination chemistry of fluorocarbons, including derivatives of this compound, has been explored. These studies contribute to the understanding of how such compounds interact with metal ions, which is crucial for applications in catalysis and materials science (Plenio et al., 1997).
Properties
IUPAC Name |
3-(bromomethyl)-1,1-difluorocyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-5-6-2-1-3-7(9,10)4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPMKDWRVCOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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